molecular formula C22H15NO6S B515266 Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate CAS No. 670255-62-6

Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate

Cat. No.: B515266
CAS No.: 670255-62-6
M. Wt: 421.4g/mol
InChI Key: VYTXEFUNJGJLFZ-UHFFFAOYSA-N
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Description

Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate is a complex organic compound with the molecular formula C22H15NO6S and a molecular weight of 421.4 g/mol. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and a sulfonamide group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.

    Sulfonation: The anthraquinone is then sulfonated to introduce the sulfonamide group.

    Esterification: The final step involves the esterification of the sulfonamide derivative with methyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate can undergo various chemical reactions, including:

Properties

IUPAC Name

methyl 4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO6S/c1-29-22(26)13-6-8-14(9-7-13)23-30(27,28)15-10-11-18-19(12-15)21(25)17-5-3-2-4-16(17)20(18)24/h2-12,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTXEFUNJGJLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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